N-Dansyl-1-(2-methoxyphenyl)piperazine
CAS No.: 439935-18-9
Cat. No.: VC20867154
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439935-18-9 |
|---|---|
| Molecular Formula | C23H27N3O3S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine |
| Standard InChI | InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3 |
| Standard InChI Key | SKTGCLFAGGBOEO-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
| Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Introduction
Chemical Properties and Structure
Molecular Identification and Basic Properties
N-Dansyl-1-(2-methoxyphenyl)piperazine has been thoroughly characterized, with its fundamental properties documented in chemical databases and research literature. The key identifying information is summarized in Table 1.
Table 1: Basic Chemical Identification of N-Dansyl-1-(2-methoxyphenyl)piperazine
| Property | Value |
|---|---|
| CAS Number | 439935-18-9 |
| IUPAC Name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine |
| Molecular Formula | C₂₃H₂₇N₃O₃S |
| Molecular Weight | 425.54 g/mol |
| Standard InChI | InChI=1S/C23H27N3O3S/c1-24(2)20-11-6-9-19-18(20)8-7-13-23(19)30(27,28)26-16-14-25(15-17-26)21-10-4-5-12-22(21)29-3/h4-13H,14-17H2,1-3H3 |
| Standard InChIKey | SKTGCLFAGGBOEO-UHFFFAOYSA-N |
Physical Properties
The physical characteristics of N-Dansyl-1-(2-methoxyphenyl)piperazine are important for its handling, storage, and application in various research settings. These properties are summarized in Table 2.
Table 2: Physical Properties of N-Dansyl-1-(2-methoxyphenyl)piperazine
| Property | Description |
|---|---|
| Appearance | Light Yellow to Pale Green Solid |
| Melting Point | 132-135°C |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Storage Conditions | 4°C, Hygroscopic |
| Stability | Stable at room temperature for shipping |
Structural Features
The structure of N-Dansyl-1-(2-methoxyphenyl)piperazine consists of three key components:
-
A piperazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4
-
A 2-methoxyphenyl group attached to one of the nitrogen atoms of the piperazine ring
-
A dansyl moiety (5-dimethylamino-1-naphthalenesulfonyl) attached to the other nitrogen atom of the piperazine ring
This structural arrangement is responsible for the compound's fluorescent properties, as the dansyl group contains a naphthalene ring system with a dimethylamino substituent, which is known for its fluorescence characteristics.
Synthesis Methods
The synthesis of N-Dansyl-1-(2-methoxyphenyl)piperazine typically involves multiple steps, beginning with the preparation of the substituted piperazine followed by conjugation with the dansyl group. A general synthetic route involves:
-
Preparation of 1-(2-methoxyphenyl)piperazine
-
Reaction with dansyl chloride to attach the dansyl moiety
-
Purification steps to obtain the final product
A specific synthesis example involves the reaction between 1-(2-methoxyphenyl)piperazine and dansyl chloride in the presence of a base, typically conducted in an appropriate solvent system. The reaction conditions are carefully controlled to optimize yield and purity.
For large-scale production, process optimizations may include:
-
Use of continuous flow reactors
-
Advanced purification methods such as column chromatography
-
Optimized reaction conditions to maximize yield and minimize by-products
A related synthesis approach has been documented for similar compounds, such as 1-(3-methoxyphenyl)piperazine, which provides insights into potential synthetic strategies. This approach involves the use of palladium catalysts in coupling reactions between piperazine and methoxyphenyl halides .
Applications
Analytical Chemistry Applications
N-Dansyl-1-(2-methoxyphenyl)piperazine has found significant applications in analytical chemistry due to its fluorescent properties. It is particularly valued as an internal standard in high-performance liquid chromatography with fluorescence detection (HPLC-FL) due to its good sensitivity and reliable detection . The fluorescent nature of the dansyl group allows for enhanced detection limits in various analytical methods.
Biochemical Research
In biochemical research, N-Dansyl-1-(2-methoxyphenyl)piperazine serves multiple functions:
-
As a fluorescent label for tracking molecules in biological systems
-
In receptor binding studies and protein interaction analyses
-
As a tool for visualizing biochemical processes in cellular systems
The compound's ability to emit fluorescence when excited at specific wavelengths makes it particularly useful for monitoring molecular interactions and cellular processes.
Forensic Applications
Related Compounds
1-(2-Methoxyphenyl)piperazine
1-(2-Methoxyphenyl)piperazine represents the core structure of N-Dansyl-1-(2-methoxyphenyl)piperazine without the dansyl moiety. This compound has been more extensively studied for its biological activities:
Table 3: Properties of 1-(2-Methoxyphenyl)piperazine
| Property | Value |
|---|---|
| CAS Number | 35386-24-4 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Biological Activity | Dopaminergic receptor blocker, antihypertensive agent |
Deuterated Analogs
N-Dansyl-d6-1-(2-methoxyphenyl)piperazine is a deuterium-labeled version of the compound, where six hydrogen atoms in the dimethylamino group of the dansyl moiety are replaced by deuterium atoms:
Table 4: Properties of N-Dansyl-d6-1-(2-methoxyphenyl)piperazine
| Property | Value |
|---|---|
| Molecular Formula | C₂₃D₆H₂₁N₃O₃S |
| Molecular Weight | 431.581 g/mol |
| Application | Stable isotope-labeled internal standard for mass spectrometry |
This deuterated analog is particularly valuable in mass spectrometric analyses as an internal standard, as it has nearly identical chemical properties to the non-deuterated compound but can be distinguished by its mass difference .
Chemical Reactions and Reactivity
The chemical reactivity of N-Dansyl-1-(2-methoxyphenyl)piperazine is largely determined by its functional groups. Several reaction types have been documented:
Oxidation Reactions
N-Dansyl-1-(2-methoxyphenyl)piperazine can undergo oxidation using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones at the sulfonyl group. These oxidation reactions can be utilized for the preparation of derivatives with potentially different properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume